Fmoc-Glu(biotinyl-PEG)-OH

Descripción general

Descripción

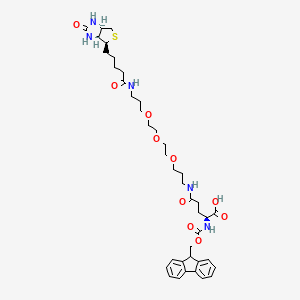

Fmoc-Glu(biotinyl-PEG)-OH is a synthetic compound that combines the properties of fluorenylmethyloxycarbonyl-protected glutamic acid, biotin, and polyethylene glycol. This compound is primarily used in biochemical and biotechnological applications due to its unique structural features and functional groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Glu(biotinyl-PEG)-OH involves several steps:

Fmoc Protection: The glutamic acid is first protected with a fluorenylmethyloxycarbonyl group to prevent unwanted reactions during subsequent steps.

Biotinylation: The biotin moiety is attached to the protected glutamic acid through a coupling reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide.

PEGylation: Polyethylene glycol is then conjugated to the biotinylated glutamic acid using a suitable linker, often through an ester or amide bond formation.

Deprotection: The final step involves the removal of the fluorenylmethyloxycarbonyl group under mild basic conditions, yielding the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-Glu(biotinyl-PEG)-OH can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the biotin or polyethylene glycol moieties.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized biotin derivatives, while reduction can produce reduced forms of the compound.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C₄₀H₅₅N₅O₁₀S

- Molecular Weight : 797.96 g/mol

- Purity : ≥95% (HPLC), ≥97% (TLC)

- Solubility : Excellent solubility in DMF and other organic solvents used in solid-phase peptide synthesis (SPPS) .

Key Applications

-

Peptide Synthesis

- This compound is primarily used in the synthesis of peptides through SPPS. The Fmoc (9-fluorenylmethyloxycarbonyl) group allows for easy deprotection during synthesis, while the biotinylated PEG spacer enhances solubility and reduces steric hindrance, improving biotin binding to avidin or streptavidin .

- Biomarker Discovery

- Targeted Drug Delivery

- Studying Protein Interactions

- Development of Kinase Inhibitors

Case Studies

| Study | Application | Findings |

|---|---|---|

| AC Raymond et al., 2019 | Biomarker Discovery | Identified plectin as a potential biomarker for lung cancer stem cells using peptoid libraries synthesized with this compound. |

| V Rustagi & DG Udugamasooriya, 2019 | Cancer Targeting | Developed DOTA scaffolds with enhanced properties for selective targeting of cancer cells through biotinylation. |

| X Lu & RM Murphy, 2016 | Alzheimer's Research | Synthesized cyclic peptides to study amyloid interactions, contributing to the understanding of Alzheimer's disease mechanisms. |

| SR Kedika & DG Udugamasooriya, 2018 | Kinase Inhibitors | Improved binding properties of kinase inhibitors by tethering them to unique peptide sequences derived from target kinases using this compound. |

Mecanismo De Acción

The mechanism of action of Fmoc-Glu(biotinyl-PEG)-OH involves its interaction with specific molecular targets:

Biotin: Binds to avidin or streptavidin with high affinity, facilitating the detection and purification of biotinylated molecules.

Polyethylene Glycol: Enhances solubility and stability of the compound, reducing immunogenicity and increasing circulation time in biological systems.

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-Glu(biotinyl)-OH: Lacks the polyethylene glycol moiety, resulting in different solubility and stability properties.

Fmoc-Glu(PEG)-OH: Does not contain the biotin moiety, affecting its binding affinity to avidin or streptavidin.

Biotinyl-PEG-OH: Lacks the fluorenylmethyloxycarbonyl-protected glutamic acid, altering its reactivity and applications.

Uniqueness

Fmoc-Glu(biotinyl-PEG)-OH is unique due to its combination of fluorenylmethyloxycarbonyl-protected glutamic acid, biotin, and polyethylene glycol. This unique structure provides a versatile tool for various biochemical and biotechnological applications, offering advantages in solubility, stability, and binding affinity.

Actividad Biológica

Fmoc-Glu(biotinyl-PEG)-OH is a biotin-labeled amino acid that incorporates a polyethylene glycol (PEG) spacer, enhancing its solubility and biological activity. This compound is particularly valuable in biochemical applications such as peptide synthesis, affinity purification, and targeted drug delivery. The PEG moiety reduces steric hindrance between biotin and the peptide, improving binding efficiency to avidin or streptavidin, which is critical for various assays and therapeutic applications.

- Molecular Formula : C₁₉H₃₃N₃O₄S

- Molecular Weight : 393.55 g/mol

- Appearance : White powder

- Solubility : Soluble in DMF and other organic solvents; improved solubility compared to traditional biotinylated amino acids .

The incorporation of the PEG spacer in this compound plays a crucial role in enhancing its biological activity:

- Improved Solubility : The hydrophilic nature of PEG allows for better solubility in aqueous environments, facilitating its use in biological assays .

- Reduced Steric Hindrance : By minimizing the steric hindrance between the biotin group and the peptide, the PEG spacer enhances biotin's binding affinity to streptavidin or avidin, which is essential for applications like protein labeling and purification .

Applications in Research

This compound has been utilized in various research studies, demonstrating its versatility and effectiveness:

- Biomarker Discovery :

- Targeted Drug Delivery :

- Alzheimer's Disease Research :

- Kinase Inhibitor Development :

Case Studies

The following table summarizes key studies that illustrate the biological activity of this compound:

| Study Reference | Research Focus | Findings |

|---|---|---|

| Raymond et al., 2019 | Lung Cancer Biomarkers | Identified plectin as a biomarker using peptoid libraries synthesized with this compound. |

| Rustagi et al., 2019 | Cancer Cell Targeting | Developed multi-site binding ligands that selectively target cancer cells using modified DOTA scaffolds with this compound. |

| Lu & Murphy, 2016 | Alzheimer's Research | Studied amyloid protein interactions using cyclic peptides synthesized with this compound. |

| Kedika et al., 2018 | Kinase Inhibitor Design | Enhanced binding properties of kinase inhibitors by incorporating this compound into the ligand structure. |

Propiedades

IUPAC Name |

(2S)-5-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H55N5O10S/c46-35(14-6-5-13-34-37-33(26-56-34)43-39(50)45-37)41-17-7-19-52-21-23-54-24-22-53-20-8-18-42-36(47)16-15-32(38(48)49)44-40(51)55-25-31-29-11-3-1-9-27(29)28-10-2-4-12-30(28)31/h1-4,9-12,31-34,37H,5-8,13-26H2,(H,41,46)(H,42,47)(H,44,51)(H,48,49)(H2,43,45,50)/t32-,33-,34-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOWNVYDCIBVKC-FNHRVDEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H55N5O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746393 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-{15-oxo-19-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-4,7,10-trioxa-14-azanonadecan-1-yl}-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

798.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

817169-73-6 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-{15-oxo-19-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-4,7,10-trioxa-14-azanonadecan-1-yl}-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.